molecular formula C20H18O5 B11308576 {4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid

{4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid

Cat. No.: B11308576
M. Wt: 338.4 g/mol
InChI Key: WALNDHXVVVMSNB-UHFFFAOYSA-N
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Description

The compound {4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid is a coumarin derivative featuring a 2-oxo-2H-chromen (coumarin) core substituted at the 3-, 4-, and 7-positions. Key structural features include:

  • 4-Methyl group: Enhances lipophilicity and stabilizes the coumarin scaffold.
  • 7-[(3-Methylbenzyl)oxy] group: Aromatic substitution that may influence biological activity through π-π interactions or steric effects.

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

2-[4-methyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]acetic acid

InChI

InChI=1S/C20H18O5/c1-12-4-3-5-14(8-12)11-24-15-6-7-16-13(2)17(10-19(21)22)20(23)25-18(16)9-15/h3-9H,10-11H2,1-2H3,(H,21,22)

InChI Key

WALNDHXVVVMSNB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC3=C(C=C2)C(=C(C(=O)O3)CC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Benzyl Ether Group: The benzyl ether group can be introduced through a Williamson ether synthesis, where the chromen-2-one derivative is reacted with 3-methylbenzyl bromide in the presence of a base such as potassium carbonate.

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetic acid moiety, where the carboxyl group can be replaced with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Benzyl alcohol or benzaldehyde derivatives.

    Reduction: Hydroxylated chromen-2-one derivatives.

    Substitution: Various substituted acetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, {4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new organic compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry due to its structural similarity to naturally occurring bioactive molecules. It may exhibit anti-inflammatory, antioxidant, or antimicrobial properties, making it a candidate for drug development and pharmacological studies.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, dyes, and polymers. Its ability to undergo various chemical reactions makes it a valuable building block for the synthesis of high-performance materials.

Mechanism of Action

The biological activity of {4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid is likely mediated through its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or scavenge free radicals, thereby exerting antioxidant effects. The exact mechanism of action would depend on the specific biological context and requires further experimental validation.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares substituents, molecular weights, and key features of structurally related coumarin-acetic acid derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference ID
[4-Methyl-7-(1-naphthylmethoxy)-2-oxo-2H-chromen-3-yl]acetic acid 7-(1-Naphthylmethoxy) C23H18O5 373.11 Bulky aromatic group; increased lipophilicity
2-[(3-Benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid 3-Benzyl, 6-Chloro, 7-Oxyacetic acid C19H16ClO5 363.78 Chloro substitution enhances reactivity; benzyl group for steric bulk
{6-Chloro-4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid 6-Chloro, 7-(2-Methylpropenyloxy) C16H15ClO5 323.00 Alkenyl ether; potential for metabolic instability
2-{4-Methyl-7-[(2-methylnaphthalen-1-yl)methoxy]-2-oxochromen-3-yl}acetic acid 7-(2-Methylnaphthylmethoxy) C24H20O5 388.41 Extended aromatic system; higher molecular weight
[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid 3-Hexyl, 7-Oxyacetic acid C18H22O5 318.40 Aliphatic hexyl chain; increased hydrophobicity

Key Observations :

  • Substituent Bulk : Bulkier groups (e.g., naphthyl in , benzyl in ) may hinder membrane permeability but enhance target binding via hydrophobic interactions.
  • Polarity : The acetic acid group improves solubility in polar solvents, critical for bioavailability.

Physicochemical Properties

  • Molecular Weight : Estimated ~360 g/mol (C21H20O5), aligning with analogs in .
  • Solubility : Acetic acid group increases water solubility compared to ester derivatives (e.g., methyl ester in ).
  • Stability : The absence of reactive groups (e.g., chloro in ) suggests moderate stability under physiological conditions.

Biological Activity

The compound {4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid is a synthetic derivative of coumarin, notable for its potential biological activities. This article provides a detailed overview of its biological activity, including enzyme inhibition, antioxidant properties, and therapeutic applications. The compound's unique structural features contribute to its interactions with various biological targets, making it a candidate for further pharmacological research.

Chemical Structure and Properties

The molecular formula of {4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid is C21H20O5C_{21}H_{20}O_5, with a molecular weight of approximately 338.4 g/mol. Its structure includes a chromenone core with specific substituents that enhance its biological properties. The following table summarizes key chemical characteristics:

PropertyValue
Molecular FormulaC21H20O5C_{21}H_{20}O_5
Molecular Weight338.4 g/mol
Functional GroupsMethyl, Benzyl, Acetic Acid
Structural ClassCoumarin Derivative

Enzyme Inhibition

Research indicates that {4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid exhibits significant enzyme inhibition properties. Notably, it has been studied for its effects on cytochrome P450 enzymes, which are crucial in drug metabolism. Inhibition of these enzymes can lead to increased bioavailability and altered pharmacokinetics of co-administered drugs, making it essential to understand these interactions in clinical settings.

Case Study: Cytochrome P450 Inhibition
A study demonstrated that the compound inhibited specific cytochrome P450 isoforms, suggesting potential interactions with various therapeutic agents. This interaction profile is critical for assessing the compound's safety and efficacy in drug development.

Antioxidant Activity

The antioxidant properties of {4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid have also been investigated. Antioxidants play a vital role in protecting cells from oxidative stress, which is associated with various diseases, including cancer and cardiovascular disorders.

Research Findings:
In vitro studies showed that the compound effectively scavenged free radicals and reduced lipid peroxidation, indicating its potential as an antioxidant agent . The following table summarizes the antioxidant activity of related coumarin derivatives:

CompoundIC50 (µM)% Inhibition
{4-methyl-coumarin}5085
{7-hydroxycoumarin}4090
{4-methyl-7-[3-methylbenzyl]...} 3092

Therapeutic Applications

Given its biological activities, {4-methyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid has potential therapeutic applications in treating various conditions:

  • Cancer Treatment : Its ability to inhibit specific enzymes involved in tumor growth pathways suggests a role in cancer therapy.
  • Cardiovascular Health : The antioxidant properties may contribute to cardiovascular protection by reducing oxidative stress.
  • Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory activity by modulating cytokine release .

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